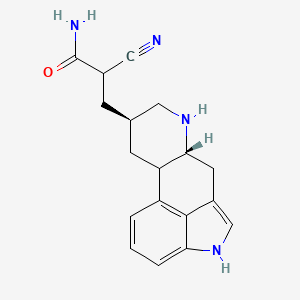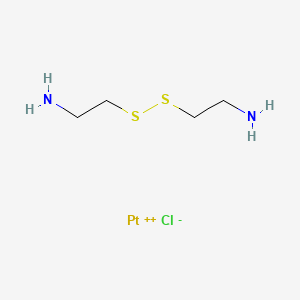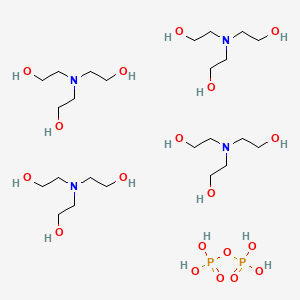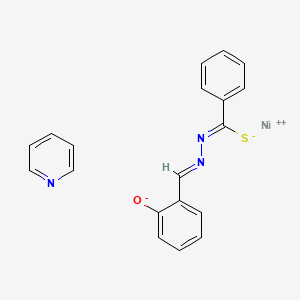
Nickel, (benzenecarbothioic acid ((2-hydroxyphenyl)methylene)hydrazidato(2-))(pyridine)-, (SP-4-2)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel, (benzenecarbothioic acid ((2-hydroxyphenyl)methylene)hydrazidato(2-))(pyridine)-, (SP-4-2)- is a complex compound that features a nickel center coordinated with a benzenecarbothioic acid derivative and pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nickel, (benzenecarbothioic acid ((2-hydroxyphenyl)methylene)hydrazidato(2-))(pyridine)- typically involves the reaction of nickel salts with benzenecarbothioic acid derivatives and pyridine under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Nickel, (benzenecarbothioic acid ((2-hydroxyphenyl)methylene)hydrazidato(2-))(pyridine)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially forming new products.
Reduction: Reduction reactions can alter the oxidation state of the nickel center, affecting the overall structure and reactivity of the compound.
Substitution: The ligands coordinated to the nickel center can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce nickel oxides, while substitution reactions can yield new nickel complexes with different ligands.
Applications De Recherche Scientifique
Nickel, (benzenecarbothioic acid ((2-hydroxyphenyl)methylene)hydrazidato(2-))(pyridine)- has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve metal ion imbalances.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.
Mécanisme D'action
The mechanism by which Nickel, (benzenecarbothioic acid ((2-hydroxyphenyl)methylene)hydrazidato(2-))(pyridine)- exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The nickel center can undergo changes in its oxidation state, which in turn affects the reactivity and stability of the compound. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in catalytic processes or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nickel complexes with benzoic acid derivatives: These compounds share a similar coordination environment around the nickel center but differ in the specific ligands attached.
Cobalt complexes with benzoic acid derivatives: These compounds have similar structures but feature cobalt instead of nickel, leading to differences in reactivity and applications.
Uniqueness
Nickel, (benzenecarbothioic acid ((2-hydroxyphenyl)methylene)hydrazidato(2-))(pyridine)- is unique due to its specific combination of ligands and the resulting chemical properties
Propriétés
Numéro CAS |
132829-28-8 |
|---|---|
Formule moléculaire |
C19H15N3NiOS |
Poids moléculaire |
392.1 g/mol |
Nom IUPAC |
nickel(2+);(NE,Z)-N-[(2-oxidophenyl)methylidene]benzenecarbohydrazonothioate;pyridine |
InChI |
InChI=1S/C14H12N2OS.C5H5N.Ni/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11;1-2-4-6-5-3-1;/h1-10,17H,(H,16,18);1-5H;/q;;+2/p-2/b15-10+;; |
Clé InChI |
KXHLMTOVMBBCNZ-OVWKBUNZSA-L |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N/N=C/C2=CC=CC=C2[O-])/[S-].C1=CC=NC=C1.[Ni+2] |
SMILES canonique |
C1=CC=C(C=C1)C(=NN=CC2=CC=CC=C2[O-])[S-].C1=CC=NC=C1.[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


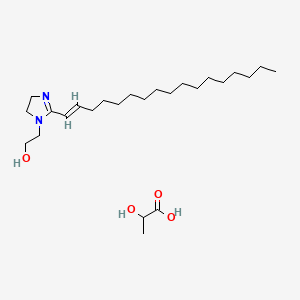
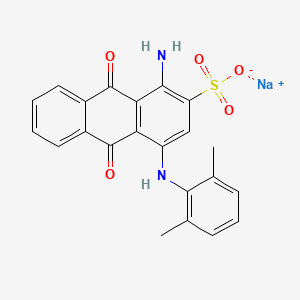



![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12698059.png)




